molecular formula C15H12BrNO2 B11795282 3-(3-Bromo-4-hydroxybenzyl)indolin-2-one

3-(3-Bromo-4-hydroxybenzyl)indolin-2-one

Katalognummer: B11795282
Molekulargewicht: 318.16 g/mol
InChI-Schlüssel: FSXMDVYLGSUCLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-hydroxybenzyl)indolin-2-one typically involves the reaction of isatin with substituted benzyl bromides under specific conditions. One common method involves the use of acid-catalyzed condensation reactions, which provide high yields and short reaction times . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Bromo-4-hydroxybenzyl)indolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

3-(3-Bromo-4-hydroxybenzyl)indolin-2-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-(3-Bromo-4-hydroxybenzyl)indolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the Akt, MAPK, and NF-κB signaling pathways, which are involved in inflammation and other cellular processes . The compound’s ability to modulate these pathways makes it a promising candidate for further research in anti-inflammatory and anticancer therapies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(3-Bromo-4-hydroxybenzyl)indolin-2-one stands out due to its unique bromine substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying its effects on various biological pathways .

Eigenschaften

Molekularformel

C15H12BrNO2

Molekulargewicht

318.16 g/mol

IUPAC-Name

3-[(3-bromo-4-hydroxyphenyl)methyl]-1,3-dihydroindol-2-one

InChI

InChI=1S/C15H12BrNO2/c16-12-8-9(5-6-14(12)18)7-11-10-3-1-2-4-13(10)17-15(11)19/h1-6,8,11,18H,7H2,(H,17,19)

InChI-Schlüssel

FSXMDVYLGSUCLI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CC3=CC(=C(C=C3)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.